molecular formula C16H25NO2 B5780607 N-(3,5-dimethoxybenzyl)cycloheptanamine

N-(3,5-dimethoxybenzyl)cycloheptanamine

Cat. No. B5780607
M. Wt: 263.37 g/mol
InChI Key: KBSNPHYWUOYSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxybenzyl)cycloheptanamine, also known as benzocycline, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor and has been used as a research chemical in various scientific studies.

Mechanism of Action

N-(3,5-dimethoxybenzyl)cycloheptanamine acts as a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This activation of the 5-HT2A receptor is believed to underlie the psychoactive effects of the compound.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)cycloheptanamine has been shown to produce a range of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in various brain regions, leading to alterations in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure and cause changes in body temperature.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxybenzyl)cycloheptanamine has several advantages as a research chemical. It is highly potent and selective for the 5-HT2A receptor, making it an ideal tool for studying the receptor's function. It has also been shown to produce robust and reproducible effects in preclinical studies. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(3,5-dimethoxybenzyl)cycloheptanamine. One area of interest is the development of novel therapeutics based on the compound's mechanism of action. Another potential direction is the investigation of the compound's effects on brain plasticity and neurogenesis. Additionally, further studies are needed to fully understand the compound's safety and potential toxicity in humans.
Conclusion
N-(3,5-dimethoxybenzyl)cycloheptanamine is a potent and selective agonist of the serotonin 5-HT2A receptor that has been extensively used in scientific research. It has been shown to produce a range of biochemical and physiological effects and has potential as a treatment for various psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3,5-dimethoxybenzyl)cycloheptanamine involves the reaction of cycloheptanone with 3,5-dimethoxybenzylamine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)cycloheptanamine has been extensively used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been used in preclinical studies to investigate its potential as a treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-9-13(10-16(11-15)19-2)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSNPHYWUOYSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxybenzyl)cycloheptanamine

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